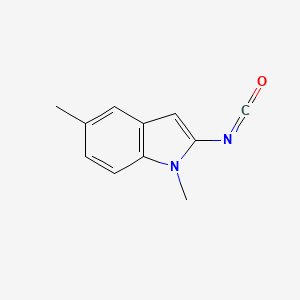
2-isocyanato-1,5-dimethyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isocyanato-1,5-dimethyl-1H-indole is a chemical compound belonging to the indole family, characterized by its isocyanate functional group attached to the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-1,5-dimethyl-1H-indole typically involves the reaction of 1,5-dimethyl-1H-indole with isocyanates under controlled conditions. The reaction can be carried out using reagents such as phosgene or triphosgene in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the desired product.
化学反应分析
Types of Reactions: 2-Isocyanato-1,5-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using electrophiles like bromine or nitric acid.
Major Products Formed:
Oxidation: Carbonyl compounds such as carboxylic acids or ketones.
Reduction: Amines like 2-amino-1,5-dimethyl-1H-indole.
Substitution: Substituted indoles with various functional groups.
科学研究应用
2-Isocyanato-1,5-dimethyl-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-isocyanato-1,5-dimethyl-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, forming stable carbamates, which can modulate biological processes. The compound may also bind to specific receptors or enzymes, influencing cellular functions.
相似化合物的比较
2-Isocyanato-1,5-dimethyl-1H-indole is compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions.
1,2-Dimethyl-1H-indole: Another indole derivative with different substitution patterns.
2,5-Dimethyl-1H-indole: Similar structure but with different positions of methyl groups.
These compounds share the indole core but differ in their functional groups and positions, leading to varied chemical and biological properties.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-isocyanato-1,5-dimethylindole |
InChI |
InChI=1S/C11H10N2O/c1-8-3-4-10-9(5-8)6-11(12-7-14)13(10)2/h3-6H,1-2H3 |
InChI 键 |
SYRSKDUZPULCGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=C2)N=C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















